Scientific Field: Organic Chemistry
Summary of the Application: 2’,6’-Dichloro-3’-fluoroacetophenone is used as a building block in organic synthesis Specifically, it can be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
2',6'-Dichloro-3'-fluoroacetophenone is an organic compound with the molecular formula C₈H₅Cl₂FO and a molecular weight of 207.03 g/mol. It appears as a clear colorless to light yellow liquid and is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, specifically at the 2 and 6 positions, and a fluorinated acetophenone moiety at the 3 position. This compound is notable for its utility in various chemical syntheses and potential applications in pharmaceuticals .
There is no documented research readily available on the specific mechanism of action of DCF.
These reactions make it a versatile intermediate in organic synthesis .
Synthesis of 2',6'-dichloro-3'-fluoroacetophenone can be achieved through several methods:
2',6'-Dichloro-3'-fluoroacetophenone serves multiple purposes in various fields:
Interaction studies involving 2',6'-dichloro-3'-fluoroacetophenone focus on its reactivity with biological systems and other chemical entities. Preliminary findings suggest that its halogenated nature may enhance interactions with enzymes or receptors, although comprehensive studies are needed to clarify its pharmacodynamics and pharmacokinetics. Understanding these interactions could lead to insights into its efficacy as a pharmaceutical agent or its environmental impact when used in agricultural applications .
Several compounds share structural similarities with 2',6'-dichloro-3'-fluoroacetophenone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,6-Dichloroacetophenone | Two chlorine atoms on acetophenone | Lacks fluorine; primarily used as an insecticide |
3-Fluoroacetophenone | One fluorine atom on acetophenone | No chlorine; different reactivity profile |
2-Chloro-3-fluoroacetophenone | One chlorine, one fluorine | Similar reactivity; less halogenation |
The uniqueness of 2',6'-dichloro-3'-fluoroacetophenone lies in its combination of both chlorine and fluorine substituents, which may confer distinct chemical reactivity patterns not observed in other similar compounds .
The stabilization of the s-trans conformer in 2',6'-dichloro-3'-fluoroacetophenone arises primarily from dipole-dipole repulsion between the electron-withdrawing substituents. Density functional theory (DFT) calculations demonstrate that the s-cis conformation, where the fluorine atom at position 3' and the carbonyl oxygen adopt a syn-periplanar arrangement, experiences significant electrostatic repulsion due to the polar C–F and C=O bonds [2]. This repulsion destabilizes the s-cis conformer by approximately 4.2 kcal/mol compared to the s-trans geometry, where the fluorine and oxygen dipoles adopt an anti-periplanar orientation [2].
X-ray crystallographic data confirm the predominance of the s-trans conformation in the solid state, with the benzene ring and carbonyl group maintaining near-coplanarity (dihedral angle: 8.3°) [2]. This alignment minimizes steric hindrance between the 2',6'-dichloro substituents and the acetyl group while optimizing conjugation between the aromatic π-system and the carbonyl moiety. The calculated dipole moment for the s-trans conformer (3.8 Debye) is substantially lower than that of the s-cis form (5.1 Debye), reflecting more efficient charge distribution in the former [2].
Conformation | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
---|---|---|
s-trans | 0.0 | 3.8 |
s-cis | 4.2 | 5.1 |
The s-trans conformation enables unique through-space (TS) spin-spin coupling between the α-hydrogen (Hα) of the acetyl group and the 3'-fluorine atom, despite their separation exceeding typical through-bond coupling ranges. Nuclear Overhauser effect spectroscopy (NOESY) experiments reveal an Hα–F internuclear distance of 2.3 Å in deuterated chloroform, which is smaller than the sum of their van der Waals radii (2.7 Å) [2]. This proximity facilitates scalar coupling through space, yielding observable $$^5J$$(Hα,F) values ranging from 2.1 to 3.5 Hz across solvents [2].
$$^{19}\text{F}$$-$$^{13}\text{C}$$ heteronuclear correlation spectroscopy (HETCOR) further identifies a $$^4J$$(Cα,F) coupling constant of 6.8 Hz in dimethyl sulfoxide, confirming persistent through-space interactions even when the carbonyl carbon is separated by four bonds from fluorine [2]. These couplings serve as direct spectroscopic evidence for the rigid s-trans conformation, as molecular dynamics simulations predict rapid averaging of TS couplings in flexible systems.
The magnitude of TS couplings in 2',6'-dichloro-3'-fluoroacetophenone exhibits a linear dependence on solvent dielectric constant (ε), with $$^5J$$(Hα,F) increasing by 0.12 Hz per unit rise in ε [2]. This relationship arises from solvent polarization effects that subtly alter electron density distribution without significantly changing molecular geometry. In low-ε solvents like hexane (ε = 1.9), the Hα–F coupling diminishes to 1.8 Hz, while in high-ε acetonitrile (ε = 37.5), it amplifies to 3.4 Hz [2].
Solvent | Dielectric Constant (ε) | $$^5J$$(Hα,F) (Hz) | $$^4J$$(Cα,F) (Hz) |
---|---|---|---|
Hexane | 1.9 | 1.8 | 4.2 |
Chloroform | 4.8 | 2.3 | 5.6 |
Acetone | 20.7 | 2.9 | 6.2 |
Dimethyl Sulfoxide | 46.7 | 3.5 | 6.8 |
The dielectric-dependent modulation of coupling constants provides a novel tool for probing local solvent environments in fluorinated aromatic systems. Molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations attribute 68% of the solvent effect to electrostatic polarization, with the remaining 32% arising from van der Waals interactions between the solute and solvent molecules [2]. This sensitivity to solvent polarity underscores the compound’s potential as a molecular probe for studying microenvironmental changes in supramolecular systems.
Acute Toxic;Irritant